molecular formula C17H14ClN3O3S B2938467 4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921540-81-0

4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2938467
CAS No.: 921540-81-0
M. Wt: 375.83
InChI Key: HAHNMPOCJVPERM-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound known for its unique chemical properties and diverse applications in various fields. This compound features a benzamide core with attached thiazole and furan moieties, making it structurally intricate and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis. Key steps include:

  • Preparation of 4-chlorobenzoic acid derivative.

  • Synthesis of furan-2-ylmethylamine.

  • Construction of the thiazole ring.

  • Coupling reactions to link these moieties.

Reaction conditions often require the use of specific catalysts and solvents, such as:

  • Catalysts: Palladium on carbon, acidic or basic catalysts.

  • Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Industrial Production Methods

In industrial settings, scalable methods are employed to produce this compound efficiently. Process optimizations focus on yield improvement, cost reduction, and minimizing environmental impact. Typical industrial procedures may include:

  • Large-scale batch reactions in controlled environments.

  • Use of flow chemistry for continuous production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can undergo oxidative transformation, especially at the furan ring.

  • Reduction: Reduction of certain functional groups to simpler ones.

  • Substitution: Halogen substitution reactions at the chloro group.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Sodium hydroxide, various nucleophiles.

Major Products Formed

  • Oxidation of the furan ring can yield furanone derivatives.

  • Reduction can produce amine or alcohol derivatives.

  • Substitution at the chloro group yields various functionalized benzamides.

Scientific Research Applications

In Chemistry

  • Used as a starting material or intermediate in the synthesis of complex molecules.

  • Applications in developing new synthetic methodologies.

In Biology and Medicine

  • Potential antimicrobial and anticancer properties due to its unique structure.

  • Investigated for enzyme inhibition and receptor binding studies.

In Industry

  • Utilized in the formulation of specialty chemicals.

  • Applications in material science for developing advanced materials.

Mechanism of Action

The compound's biological effects are mediated through specific interactions with molecular targets:

  • Molecular Targets: Enzymes, receptors, and specific protein binding sites.

  • Pathways Involved: Inhibition or modulation of key biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds include:

  • 4-chloro-N-(thiazol-2-yl)benzamide: Simpler thiazole derivative.

  • 4-(2-(furan-2-ylmethyl)amino)-2-oxoethyl benzamide: Without the chloro substituent.

Uniqueness

The presence of both thiazole and furan moieties along with a chloro substituent gives this compound a unique profile, enhancing its biological and chemical versatility compared to its analogs.

List of Similar Compounds

  • 4-chloro-N-(thiazol-2-yl)benzamide

  • 4-(2-(furan-2-ylmethyl)amino)-2-oxoethyl benzamide

  • 4-chloro-N-(4-(2-((thiophene-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Properties

IUPAC Name

4-chloro-N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c18-12-5-3-11(4-6-12)16(23)21-17-20-13(10-25-17)8-15(22)19-9-14-2-1-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHNMPOCJVPERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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